molecular formula C19H22N4OS B5523530 2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide

2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide

Cat. No. B5523530
M. Wt: 354.5 g/mol
InChI Key: HLOYFOXUYWBFMN-UHFFFAOYSA-N
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Description

  • This compound is a member of the benzothiazole and pyrazole derivative families, known for their diverse biological activities.

Synthesis Analysis

  • The synthesis involves reactions between specific organic compounds, such as amino derivatives and carboxylic acids. For instance, similar compounds have been synthesized through reactions like those between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid (Senthilkumar, Umarani, & Satheesh, 2021).

Molecular Structure Analysis

  • The molecular structure is characterized using techniques such as NMR, FT-IR, and mass spectroscopy, providing detailed insights into the compound's framework. For example, similar compounds have been studied using single crystal X-ray diffraction (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

  • These compounds participate in various chemical reactions, such as cyclocondensation, and demonstrate antibacterial, antifungal, and anticancer activities (Senthilkumar et al., 2021).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and crystal structure can be determined through experimental methods, including spectroscopic techniques and thermal analysis (Kumara et al., 2018).

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Knoevenagel Condensation Products in Anticancer Agents : The Knoevenagel condensation, a chemical reaction forming α, β‐unsaturated ketones/carboxylic acids, plays a pivotal role in developing biologically active molecules, including anticancer agents. This reaction, adaptable to various pharmacophoric aldehydes and active methylenes, facilitates the creation of compounds with remarkable anticancer activity by targeting different cancer mechanisms (Tokala, Bora, & Shankaraiah, 2022).

  • Heterocyclic Compounds in Optoelectronic Materials : Heterocyclic compounds, including quinazolines and pyrimidines, have been extensively researched for their application in optoelectronic materials. These compounds, when integrated into π-extended conjugated systems, significantly enhance the development of novel materials for organic light-emitting diodes, sensors, and solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities and Pharmacological Potential

  • Benzothiazole Derivatives in Chemotherapy : Benzothiazole, a core structure in many natural and synthetic bioactive molecules, exhibits a broad spectrum of pharmacological activities. Derivatives of benzothiazole have been explored for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This exploration underscores the benzothiazole nucleus's significance in drug discovery and its potential for developing new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).

  • Antioxidant and Anti-inflammatory Agents from Benzofused Thiazole Derivatives : Research focusing on benzofused thiazole derivatives has identified several compounds with distinct antioxidant and anti-inflammatory activities. These activities highlight the therapeutic potential of such derivatives in managing oxidative stress and inflammation-related disorders (Raut et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be a drug, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-benzyl-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-22(10-6-9-16-12-20-23(2)13-16)19(24)17-14-25-18(21-17)11-15-7-4-3-5-8-15/h3-5,7-8,12-14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOYFOXUYWBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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